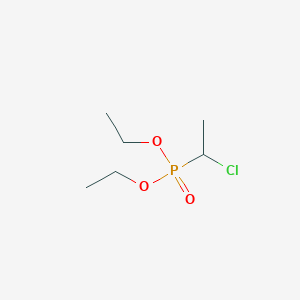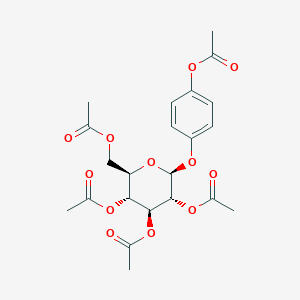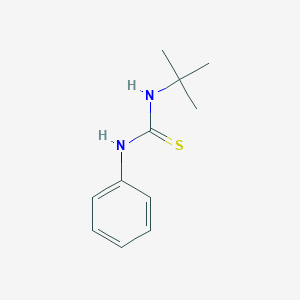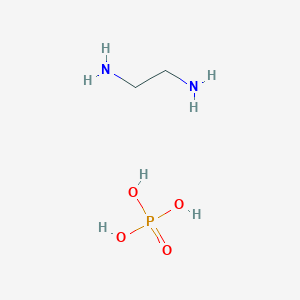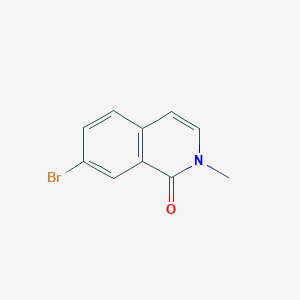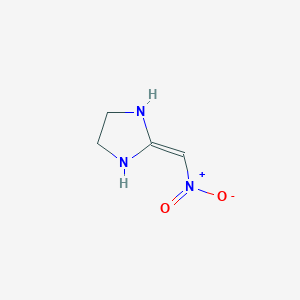
4-Dimethylaminobibenzyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dimethylaminobibenzyl, also known as DMAB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMAB is a derivative of bibenzyl, which is a type of organic compound that is commonly found in plants, particularly orchids. DMAB is synthesized through a multi-step process that involves the reaction of bibenzyl with dimethylamine.
Wirkmechanismus
The mechanism of action of 4-Dimethylaminobibenzyl is not fully understood, but it is believed to be due to its ability to interact with biological molecules such as DNA and proteins. 4-Dimethylaminobibenzyl has been shown to induce apoptosis, which is a programmed cell death process, in cancer cells. Additionally, 4-Dimethylaminobibenzyl has been shown to bind to proteins and alter their function, which may contribute to its anticancer properties.
Biochemische Und Physiologische Effekte
4-Dimethylaminobibenzyl has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. 4-Dimethylaminobibenzyl has also been shown to inhibit the growth of cancer cells by blocking the cell cycle. In addition, 4-Dimethylaminobibenzyl has been shown to have antioxidant properties and may help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Dimethylaminobibenzyl in lab experiments is its unique electronic properties, which make it useful in OLEDs. Additionally, 4-Dimethylaminobibenzyl has been shown to have anticancer properties, which make it a potential candidate for chemotherapeutic agents. However, one limitation of using 4-Dimethylaminobibenzyl in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the study of 4-Dimethylaminobibenzyl. One potential direction is to further study its anticancer properties and develop it as a chemotherapeutic agent. Additionally, 4-Dimethylaminobibenzyl could be further studied for its potential use in OLEDs and other electronic devices. Further research could also be conducted to better understand the mechanism of action of 4-Dimethylaminobibenzyl and its biochemical and physiological effects.
Synthesemethoden
The synthesis of 4-Dimethylaminobibenzyl involves several steps that require the use of various reagents and solvents. The first step involves the reaction of bibenzyl with sodium hydride in the presence of dimethylformamide to produce the sodium salt of bibenzyl. This is followed by the reaction of the sodium salt of bibenzyl with dimethylamine in the presence of a catalyst to produce 4-Dimethylaminobibenzyl. The final step involves the purification of the product using column chromatography. The synthesis of 4-Dimethylaminobibenzyl is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-Dimethylaminobibenzyl has been studied extensively for its potential applications in various fields of science. It has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. 4-Dimethylaminobibenzyl has also been studied for its potential use as a fluorescent probe for detecting biological molecules. Additionally, 4-Dimethylaminobibenzyl has been studied for its potential use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Eigenschaften
CAS-Nummer |
14301-09-8 |
|---|---|
Produktname |
4-Dimethylaminobibenzyl |
Molekularformel |
C16H19N |
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(2-phenylethyl)aniline |
InChI |
InChI=1S/C16H19N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,8-9H2,1-2H3 |
InChI-Schlüssel |
YVKSFPDFFIXAES-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CCC2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CCC2=CC=CC=C2 |
Andere CAS-Nummern |
14301-09-8 |
Synonyme |
4-dimethylaminobibenzyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



